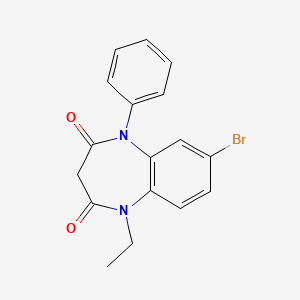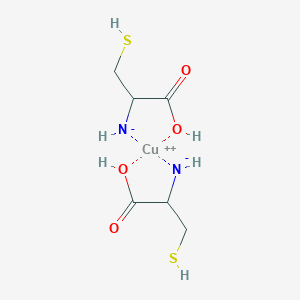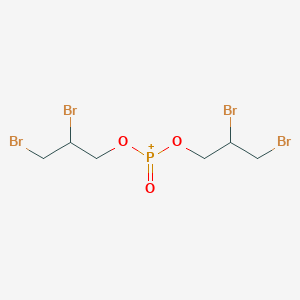
Bis(2,3-dibromopropoxy)(oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropoxy)(oxo)phosphanium is a chemical compound with the molecular formula C6H11Br4O4P It is known for its unique structure, which includes bromine atoms and a phosphonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropoxy)(oxo)phosphanium typically involves the reaction of 2,3-dibromopropanol with a phosphorous oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include chloroform and methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dibromopropoxy)(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions often require the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine oxides, and various substituted phosphonium salts. These products have diverse applications in different chemical processes .
Aplicaciones Científicas De Investigación
Bis(2,3-dibromopropoxy)(oxo)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphine oxides.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bis(2,3-dibromopropoxy)(oxo)phosphanium exerts its effects involves its interaction with various molecular targets. The bromine atoms and phosphonium group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form stable complexes with metals, which are useful in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,3-dibromopropyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphonium group.
Tris(2,3-dibromopropyl) phosphate: Contains three bromopropyl groups and is used as a flame retardant.
Tetrabromobisphenol-S derivatives: These compounds are used as flame retardants and have similar bromine content.
Uniqueness
Bis(2,3-dibromopropoxy)(oxo)phosphanium is unique due to its phosphonium group, which imparts different chemical properties compared to similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where other brominated compounds may not be as effective .
Propiedades
Número CAS |
21661-76-7 |
|---|---|
Fórmula molecular |
C6H10Br4O3P+ |
Peso molecular |
480.73 g/mol |
Nombre IUPAC |
bis(2,3-dibromopropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Br4O3P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6H,1-4H2/q+1 |
Clave InChI |
IAHMGMRQIFMUJX-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)O[P+](=O)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



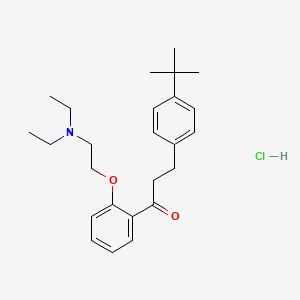
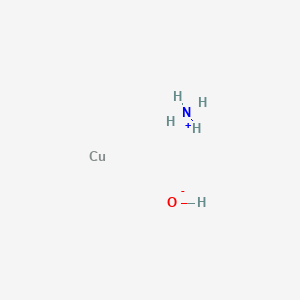
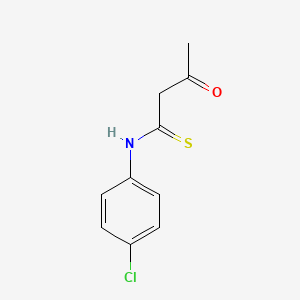

![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

